molecular formula C17H25N3OS B5568328 2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

Cat. No.: B5568328
M. Wt: 319.5 g/mol
InChI Key: QNGXIJHOKIEJEQ-QGOAFFKASA-N
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Description

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide is 319.17183360 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that similar compounds to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds derived from acetohydrazides and thiazolidinones, including those modified with various aromatic aldehydes, have been characterized and shown to possess significant antibacterial and antifungal activities. These studies suggest that modifications of the acetohydrazide structure, similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, could lead to compounds with potent antimicrobial properties (Fuloria et al., 2009).

Anticancer Properties

Several acetohydrazide derivatives have been synthesized and evaluated for their anticancer activities. For example, benzothiazole acylhydrazones have been studied as anticancer agents, showing that the structural features of these compounds play a crucial role in modulating their antitumor properties. This research underscores the potential of compounds like 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide to be developed into novel anticancer agents by exploring various substitutions on their structure (Osmaniye et al., 2018).

Corrosion Inhibition

The corrosion inhibition effects of organic molecules containing the methylthiophenyl moiety, similar to the structural components of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, have been investigated, particularly in hydrochloric acid solution for steel protection. Studies have shown that these compounds act as efficient, mixed-type inhibitors, following a specific adsorption isotherm. Such research highlights the potential application of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide derivatives in corrosion protection strategies (Nataraja et al., 2011).

Molecular-Level Understanding of Inhibition Efficiency

Quantum chemical approaches have been used to understand the inhibition efficiency of compounds containing the methylthiophenyl moiety, providing insights into the relationship between molecular structures and their inhibition efficiencies. These studies suggest that the strategic positioning of the thiophenyl group in molecules similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide significantly alters their activity, offering a molecular-level explanation for their observed effects (Gece & Bilgiç, 2012).

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it in the lab, studying its chemical reactions, and investigating its potential uses. For example, many hydrazones have biological activity and could be studied as potential pharmaceuticals .

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-22-16-9-7-15(8-10-16)13-18-19-17(21)14-20-11-5-3-2-4-6-12-20/h7-10,13H,2-6,11-12,14H2,1H3,(H,19,21)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXIJHOKIEJEQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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